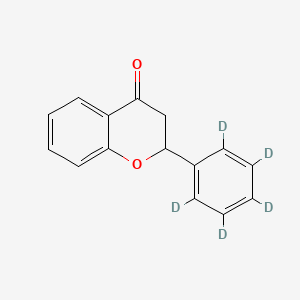

Flavanone-d5

Description

BenchChem offers high-quality Flavanone-d5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Flavanone-d5 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2,3,4,5,6-pentadeuteriophenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O2/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14/h1-9,15H,10H2/i1D,2D,3D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZONYXWQDUYMKFB-FSTBWYLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2CC(=O)C3=CC=CC=C3O2)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Flavanone-d5 chemical properties and structure

An In-Depth Technical Guide to Flavanone-d5: Properties, Analysis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Flavanone-d5, a deuterated analog of the flavonoid flavanone. Designed for researchers, scientists, and professionals in drug development and analytical chemistry, this document delves into the molecule's core chemical properties, structural characteristics, and its critical role as an internal standard in quantitative mass spectrometry. We will explore the causality behind its application in pharmacokinetic and metabolic studies, provide validated experimental protocols, and present a framework for its effective use in the laboratory.

Introduction: The Significance of Isotopic Labeling in Flavonoid Research

Flavanones are a class of flavonoids abundant in citrus fruits that exhibit a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties.[1][2][3] The parent compound, flavanone, forms the structural backbone for many of these naturally occurring molecules.[4] To accurately study the absorption, distribution, metabolism, and excretion (ADME) of flavanones, a robust and precise analytical methodology is paramount.

Flavanone-d5 (2-(phenyl-d5)-2,3-dihydrochromen-4-one) is a stable, isotopically labeled version of flavanone where the five hydrogen atoms on the B-ring phenyl group are replaced with deuterium. This substitution makes it an indispensable tool in analytical chemistry, particularly for isotope dilution mass spectrometry (IDMS). Its chemical behavior is nearly identical to its unlabeled counterpart, yet its increased mass allows it to be distinguished by a mass spectrometer. This property enables its use as an ideal internal standard, correcting for sample loss during preparation and variations in instrument response, thereby ensuring highly accurate and precise quantification of endogenous flavanone in complex biological matrices.[]

Chemical Structure and Physicochemical Properties

The foundational structure of Flavanone-d5 is the 2-phenyl-2,3-dihydrochromen-4-one skeleton.[4] The key modification is the replacement of all five protons on the pendant phenyl ring (B-ring) with deuterium atoms. This strategic placement ensures metabolic stability of the label, as this ring is less susceptible to enzymatic hydroxylation compared to other positions on the flavonoid scaffold.

Structural Representation:

Data Presentation: Physicochemical Properties

The key properties of Flavanone-d5 are summarized below, with data for its non-deuterated analog provided for comparison.

| Property | Flavanone-d5 | Flavanone (Unlabeled) |

| IUPAC Name | 2-(2,3,4,5,6-pentadeuteriophenyl)-2,3-dihydrochromen-4-one[] | 2-phenyl-2,3-dihydrochromen-4-one[4] |

| CAS Number | 146196-91-0[6] | 487-26-3[4] |

| Molecular Formula | C₁₅H₇D₅O₂[6] | C₁₅H₁₂O₂[4] |

| Molecular Weight | 229.29 g/mol [6] | 224.25 g/mol [4] |

| Appearance | Typically a white to off-white solid | White to pale yellow crystalline solid |

| Solubility | Soluble in methanol, acetone, chloroform[7] | Soluble in methanol, acetone, chloroform |

Synthesis and Analytical Characterization

Expertise & Experience: Understanding the synthesis and characterization of Flavanone-d5 is crucial for verifying its identity, purity, and suitability for quantitative applications.

General Synthesis Route

The synthesis of flavanones is typically achieved via the cyclization of a corresponding 2'-hydroxychalcone.[2][8] This precursor is formed through a Claisen-Schmidt condensation between a substituted 2'-hydroxyacetophenone and a benzaldehyde.[8][9]

For Flavanone-d5, the key is the use of a deuterated starting material. The synthesis involves:

-

Claisen-Schmidt Condensation: Reaction of 2'-hydroxyacetophenone with benzaldehyde-d5. The deuterated benzaldehyde is the source of the five deuterium atoms.

-

Cyclization: The resulting 2'-hydroxychalcone-d5 is then subjected to acid- or base-catalyzed intramolecular cyclization to yield Flavanone-d5.[2][8]

Characterization by Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for confirming the identity and isotopic enrichment of Flavanone-d5. In electrospray ionization (ESI), the protonated molecule [M+H]⁺ will appear at m/z 230.3, a 5-dalton shift from the unlabeled flavanone's [M+H]⁺ at m/z 225.3.

The fragmentation pattern, particularly via tandem MS (MS/MS), is also characteristic. Flavanones typically undergo a retro-Diels-Alder (RDA) reaction, cleaving the C-ring.[10][11] This provides structural confirmation and allows for the development of highly selective Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) methods for quantification.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unambiguous structural elucidation.

-

¹H-NMR: The most notable feature in the proton NMR spectrum of Flavanone-d5 is the absence of signals in the aromatic region corresponding to the B-ring (typically δ 7.3-7.5 ppm). The remaining protons on the A- and C-rings will show their characteristic signals.[12]

-

¹³C-NMR: The carbon signals for the deuterated B-ring will be present but may show splitting due to C-D coupling and will have significantly reduced intensity in proton-decoupled spectra due to the loss of the Nuclear Overhauser Effect (NOE).

Application in Pharmacokinetic and Metabolic Studies

Trustworthiness: The use of a stable isotope-labeled internal standard like Flavanone-d5 is the gold standard for pharmacokinetic (PK) studies, as it establishes a self-validating system within each sample.

Flavonoids, upon ingestion, are extensively metabolized by Phase I and Phase II enzymes, primarily in the small intestine and liver.[13][14] The parent compounds are often found in very low concentrations in plasma, with the majority circulating as glucuronidated and sulfated conjugates.[15][16] This extensive metabolism makes accurate quantification of the parent compound challenging without a proper internal standard.

Flavanone-d5 is used to precisely quantify native flavanone and its metabolites in biological samples (e.g., plasma, urine) following administration.[17] Its near-identical extraction recovery and ionization efficiency to the unlabeled analyte compensate for variations, leading to highly reliable data on the compound's true concentration and pharmacokinetic profile.[15][16]

Mandatory Visualization: Flavanone Metabolism Pathway

The following diagram illustrates the primary metabolic transformations flavanone undergoes in the body. Flavanone-d5 is used to trace and quantify this process.

Caption: Metabolic pathway of flavanone in the body.

Experimental Protocols: Quantitative Analysis Workflow

Authoritative Grounding: The following protocols are based on established methodologies for bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17][18]

Protocol 1: Sample Preparation from Human Plasma

This protocol describes a protein precipitation method for extracting flavanone from plasma.

-

Aliquoting: Transfer 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of Flavanone-d5 working solution (e.g., 1 µg/mL in methanol) to each sample, calibrator, and quality control (QC) sample. Vortex briefly.

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Mixing: Vortex vigorously for 1 minute to ensure complete mixing and protein denaturation.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid). Vortex to dissolve the residue.

-

Analysis: The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: LC-MS/MS Method Parameters

These are typical starting parameters that must be optimized for the specific instrument used.

Table 1: HPLC Parameters

| Parameter | Value |

| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 10% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temp. | 40°C |

| Injection Vol. | 5 µL |

Table 2: MS/MS Parameters (Positive ESI Mode)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Flavanone | 225.1 | 121.1 (RDA fragment) | 20 |

| Flavanone-d5 | 230.1 | 126.1 (RDA fragment) | 20 |

Mandatory Visualization: Bioanalytical Workflow

This diagram outlines the complete process from sample collection to data analysis.

Caption: Workflow for quantitative bioanalysis using Flavanone-d5.

Conclusion

Flavanone-d5 is a high-purity, stable isotope-labeled compound that serves as an essential tool for researchers in pharmacology, toxicology, and food science. Its utility as an internal standard provides the foundation for developing robust, accurate, and reproducible analytical methods for the quantification of flavanone in complex matrices. By enabling precise measurements, Flavanone-d5 facilitates a deeper understanding of the pharmacokinetics and metabolism of this important class of dietary flavonoids, ultimately supporting the validation of their potential health benefits.

References

- Nielsen, I. L., & Williamson, G. (2017). The absorption, metabolism, and bioavailability of flavonoids.

-

Barreca, D., Gattuso, G., Bellocco, E., Calderaro, A., Trombetta, D., Smeriglio, A., Laganà, G., Daglia, M., Meneghini, S., & Nabavi, S. M. (2020). The pharmacokinetics of flavanones. Critical Reviews in Food Science and Nutrition, 60(18), 3155-3171.[15][16][19]

-

Manach, C., Morand, C., Gil-Izquierdo, A., Bouteloup-Demange, C., & Rémésy, C. (2003). Flavanone plasma pharmacokinetics from blood orange juice in human subjects. European Journal of Clinical Nutrition, 57(2), 235-242.[17]

-

Bijak, M. (2025). Flavanone metabolism and biological activity. ResearchGate. Retrieved from [Link][1]

- Brett, G. M., Hollands, W., Needs, P. W., Teucher, B., D'Archivio, M., & Kroon, P. A. (2009). Pharmacokinetics of flavanone glycosides after ingestion of single doses of fresh-squeezed orange juice versus commercially processed orange juice in healthy humans. Journal of Agricultural and Food Chemistry, 57(19), 9155-9162.

- Serra, A., & Tomás-Barberán, F. A. (2014). Bioavailability and Metabolism of Citrus Fruit Beverage Flavanones in Humans. In Polyphenols in Human Health and Disease.

-

Chen, Z., Zheng, S., Li, L., & Jiang, H. (2014). Metabolism of flavonoids in human: a comprehensive review. Current Drug Metabolism, 15(1), 48-61.[14]

-

Kulić, Ž., Steiner, V. J. N., & Butterer, A. (2025). NMR Chemical Shifts of Common Flavonoids. Planta Medica.[20][21][22][23]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10251, Flavanone. Retrieved from [Link].[4]

-

Reddy, R. V., & Kumar, M. (2011). Synthesis of Some Novel Flavanones and Evaluation of Antioxidant Activities. Research Journal of Pharmaceutical Technology, 4(5), 757-761.[2][9]

-

da Silva, A. B., de Souza, L. G. S., & de Oliveira, A. C. (2022). Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents. Molecules, 27(5), 1729.[8]

-

Kumar, S., & Pandey, A. K. (2013). Chemistry and biological activities of flavonoids: an overview. The Scientific World Journal, 2013, 162750.[3]

-

de Rijke, E., Out, P., Niessen, W. M., Ariese, F., Gooijer, C., & Brinkman, U. A. (2006). Determination of flavone, flavonol, and flavanone aglycones by negative ion liquid chromatography electrospray ion trap mass spectrometry. Journal of Chromatography A, 1112(1-2), 88-102.[11]

- Cuyckens, F., & Claeys, M. (2004). Mass spectrometry in the structural analysis of flavonoids. Journal of Mass Spectrometry, 39(1), 1-15.

-

Simin, N., Tuno, K., & Milic, N. (2004). Isolation and Structure Elucidation of a Flavanone, a Flavanone Glycoside and Vomifoliol from Echiochilon Fruticosum Growing in Tunisia. Molecules, 9(6), 602-607.[12]

Sources

- 1. researchgate.net [researchgate.net]

- 2. rjptonline.org [rjptonline.org]

- 3. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Flavanone | C15H12O2 | CID 10251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. 525-82-6 CAS MSDS (FLAVONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents | MDPI [mdpi.com]

- 9. Synthesis of Some Novel Flavanones and Evaluation of Antioxidant Activities | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Determination of flavone, flavonol, and flavanone aglycones by negative ion liquid chromatography electrospray ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. Flavones: Food Sources, Bioavailability, Metabolism, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ingentaconnect.com [ingentaconnect.com]

- 15. tandfonline.com [tandfonline.com]

- 16. The pharmacokinetics of flavanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Flavanone plasma pharmacokinetics from blood orange juice in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. LC-MS/MS assay of flavanones in citrus juices and beverages [thermofisher.com]

- 19. The pharmacokinetics of flavanones | Semantic Scholar [semanticscholar.org]

- 20. NMR Chemical Shifts of Common Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. thieme-connect.com [thieme-connect.com]

An In-depth Technical Guide to the Synthesis and Purity Analysis of Deuterated Flavanones

Abstract

Deuterated compounds, where hydrogen atoms are strategically replaced by their stable isotope deuterium, have become indispensable tools in pharmaceutical research and development.[1][] This guide provides a comprehensive technical overview of the synthesis and purity analysis of deuterated flavanones, a class of polyphenolic compounds with significant biological activities. We delve into the core synthetic strategies, emphasizing the mechanistic rationale behind experimental choices. Furthermore, this document establishes a robust framework for the analytical characterization of these labeled compounds, ensuring both chemical and isotopic purity. Detailed, field-tested protocols for synthesis and analysis are provided, aiming to equip researchers, scientists, and drug development professionals with the knowledge to confidently produce and validate deuterated flavanones for their research endeavors.

Introduction: The Significance of Deuterated Flavanones in Modern Research

Flavanones are a subclass of flavonoids, naturally occurring compounds found in citrus fruits and various plants.[3][4] Their diverse pharmacological properties have made them attractive scaffolds for drug discovery. The strategic incorporation of deuterium into the flavanone structure can significantly alter its metabolic profile. This "deuterium isotope effect" can slow down metabolic processes, potentially leading to improved pharmacokinetic properties, such as a longer half-life or reduced formation of toxic metabolites.[1] Consequently, deuterated flavanones are valuable in drug metabolism and pharmacokinetic (DMPK) studies to precisely track the fate of a drug and its metabolites.[5][6] They also serve as ideal internal standards in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), enhancing the accuracy and reproducibility of these sensitive assays.[1][5][6][7]

This guide will navigate the intricacies of preparing these valuable molecules, from initial synthetic design to final purity verification, ensuring that researchers can harness their full potential.

Synthetic Strategies for Deuterated Flavanones

The synthesis of deuterated flavanones can be approached through two primary strategies: the cyclization of a deuterated chalcone precursor or by direct hydrogen-deuterium (H/D) exchange on the flavanone scaffold. The choice of method depends on the desired location and extent of deuteration.

Synthesis via Deuterated Chalcone Precursors

A common and effective route to flavanones is the intramolecular cyclization of 2'-hydroxychalcones.[4][8][9] To introduce deuterium, one can start with deuterated precursors for the chalcone synthesis. Chalcones are typically synthesized via a Claisen-Schmidt condensation between a substituted acetophenone and a substituted benzaldehyde.[9][10]

-

Deuteration of Starting Materials: Deuterium can be incorporated into the aromatic rings of the acetophenone or benzaldehyde precursors through various methods, such as acid- or base-catalyzed H/D exchange using deuterium oxide (D₂O) or through transition metal-catalyzed reactions.[11][12][13] For example, deuterated aromatic compounds can be synthesized via an H-D exchange reaction with D₂O under high temperature and pressure, often with a transition metal catalyst like platinum.[11][12][14]

-

Deuteration of the α,β-Unsaturated System: Selective deuteration of the α and β positions of the chalcone can be achieved through the reduction of a corresponding alkynone precursor using deuterium gas (D₂).[15][16] Continuous-flow hydrogenation systems offer a safe and efficient way to handle D₂ gas and achieve high levels of deuterium incorporation.[15]

Once the desired deuterated chalcone is synthesized, it can be cyclized to the corresponding flavanone. This isomerization can be promoted by acid or base catalysts.[4][8]

Direct Hydrogen-Deuterium (H/D) Exchange on the Flavanone Ring System

Direct H/D exchange on a pre-existing flavanone molecule offers a more direct route to deuteration, particularly at specific positions.

-

Acid-Catalyzed Exchange: Treatment of flavanones with deuterated acids, such as D₃PO₄ in acetic anhydride-d₆ (AcOD), can facilitate deuterium incorporation, particularly at the C-3 position via an enolization mechanism.[8] Several classes of flavonoids have been shown to undergo slow H/D exchange on the A-ring at positions C-6 and C-8 when dissolved in D₂O, a process that can be accelerated under acidic conditions.[17]

-

Base-Catalyzed Exchange: Base-mediated deuteration protocols can also be employed, offering different selectivity patterns. The choice of base and reaction conditions is crucial to control the sites of deuteration.

The following diagram illustrates a generalized synthetic workflow for producing deuterated flavanones.

Caption: Synthetic routes to deuterated flavanones.

Purity Analysis: A Two-Pillar Approach

Ensuring the quality of a deuterated flavanone requires a comprehensive analytical characterization to confirm both its chemical and isotopic purity.[18] A combination of chromatographic and spectroscopic techniques is essential for this validation.[18]

Pillar 1: Chemical Purity Assessment

Chemical purity refers to the absence of any impurities other than the deuterated compound itself. High-Performance Liquid Chromatography (HPLC) is the cornerstone for this analysis.[3][19][20][21]

-

Methodology: A reversed-phase HPLC method coupled with a photodiode array (PDA) or UV detector is typically employed.[3][19] The separation is based on the differential partitioning of the analyte and any impurities between a nonpolar stationary phase and a polar mobile phase.

-

Validation: The HPLC method should be validated for parameters such as linearity, accuracy, precision, and robustness to ensure reliable quantification of purity.[3]

-

Data Interpretation: The chemical purity is determined by calculating the peak area percentage of the main flavanone peak relative to the total peak area in the chromatogram.

Pillar 2: Isotopic Purity and Enrichment Determination

Isotopic purity refers to the percentage of hydrogen atoms that have been successfully replaced by deuterium at the intended positions.[18] Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for this assessment.[18][20]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a powerful tool for determining the degree of deuteration.[20][22] By comparing the mass spectrum of the deuterated compound with its non-deuterated analog, the isotopic distribution can be determined.[23][24] The isotopic enrichment is calculated from the relative abundances of the different isotopologue ions (M, M+1, M+2, etc.).[22][23][24] LC-MS/MS can also be used for this purpose, providing both chromatographic separation and mass analysis.[20][23]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: In the ¹H NMR spectrum of a deuterated compound, the signals corresponding to the positions where deuterium has been incorporated will be absent or significantly reduced in intensity.[20][25][26]

-

²H NMR: ²H (Deuterium) NMR directly detects the deuterium nuclei, providing a definitive confirmation of deuterium incorporation and its location within the molecule.[20][25][27] The chemical shifts in ²H NMR are analogous to those in ¹H NMR.[25]

-

The following diagram outlines the analytical workflow for purity assessment.

Caption: Analytical workflow for purity assessment.

Experimental Protocols

The following protocols are provided as a representative example and may require optimization based on the specific flavanone and desired deuteration pattern.

Protocol: Synthesis of a Deuterated Flavanone via H/D Exchange

Objective: To synthesize a deuterated flavanone by direct H/D exchange.

Materials:

-

Flavanone (e.g., Naringenin)

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Deuterated sulfuric acid (D₂SO₄, 96-98 wt. % in D₂O, 99.5 atom % D)

-

Anhydrous diethyl ether

-

Anhydrous sodium sulfate

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

Procedure:

-

To a round-bottom flask, add the flavanone (1 equivalent).

-

Add D₂O to dissolve or suspend the flavanone.

-

Carefully add a catalytic amount of D₂SO₄ to the mixture.

-

Heat the reaction mixture to reflux and stir for 24-48 hours. The progress of the reaction can be monitored by taking small aliquots and analyzing them by LC-MS to check for the increase in molecular weight.

-

After the desired level of deuteration is achieved, cool the reaction mixture to room temperature.

-

Neutralize the mixture by carefully adding a saturated solution of sodium bicarbonate.

-

Extract the product with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent under reduced pressure to obtain the crude deuterated flavanone.

-

Purify the product by column chromatography on silica gel if necessary.

Protocol: Purity Analysis by HPLC and LC-HRMS

Objective: To determine the chemical and isotopic purity of the synthesized deuterated flavanone.

A. Chemical Purity by HPLC-UV

Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile with 0.1% formic acid

-

Gradient: A typical gradient might be from 95% A to 5% A over 20 minutes.

Procedure:

-

Prepare a stock solution of the deuterated flavanone in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Dilute the stock solution to an appropriate concentration for injection (e.g., 10 µg/mL).

-

Inject the sample into the HPLC system.

-

Monitor the chromatogram at a suitable wavelength (e.g., 280 nm for flavanones).[3]

-

Integrate the peaks and calculate the area percentage of the main peak to determine chemical purity.

| Parameter | Exemplary Value |

| Retention Time | 12.5 min |

| Peak Area % | >98% |

| Theoretical Plates | >10000 |

| Tailing Factor | 0.9 - 1.2 |

B. Isotopic Purity by LC-HRMS

Instrumentation:

-

LC-HRMS system (e.g., Q-TOF or Orbitrap)

Procedure:

-

Use the same LC method as for the chemical purity analysis.

-

Introduce the column effluent into the mass spectrometer.

-

Acquire the full scan mass spectrum in the appropriate ionization mode (positive or negative).

-

Extract the ion chromatograms for the non-deuterated and deuterated species.

-

From the mass spectrum of the main peak, determine the relative intensities of the isotopologue peaks.

-

Calculate the isotopic enrichment based on the observed isotopic distribution.[23][24]

| Isotopologue | Theoretical m/z | Observed m/z | Relative Abundance (%) |

| d₀-Flavanone | 223.0703 | 223.0701 | 1.5 |

| d₁-Flavanone | 224.0766 | 224.0764 | 4.2 |

| d₂-Flavanone | 225.0829 | 225.0827 | 15.8 |

| d₃-Flavanone | 226.0891 | 226.0889 | 78.5 |

Conclusion

The synthesis and rigorous purity analysis of deuterated flavanones are critical for their effective application in pharmaceutical research. By understanding the underlying principles of the synthetic methodologies and employing a multi-faceted analytical approach, researchers can confidently produce high-quality labeled compounds. The protocols and workflows detailed in this guide provide a robust framework for these endeavors, ultimately enabling more precise and reliable DMPK studies and bioanalytical assays. The continued development of novel deuteration techniques and analytical methods will further enhance the utility of these powerful research tools.

References

-

Determination of the enrichment of isotopically labelled molecules by mass spectrometry. PubMed. Available at: [Link]

-

Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc. Available at: [Link]

-

Quantitative analysis of flavonols, flavones, and flavanones in fruits, vegetables and beverages by high-performance liquid chromatography with photo-diode array and mass spectrometric detection. PubMed. Available at: [Link]

-

Deuterium incorporation in biomass cell wall components by NMR analysis. Royal Society of Chemistry. Available at: [Link]

-

Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. Available at: [Link]

-

Development of Flow Synthesis Method for Deuterated Aromatic Compounds. Taiyo Nippon Sanso. Available at: [Link]

-

Quality Control Essentials for Deuterated Drug APIs. Isotope Science / Alfa Chemistry. Available at: [Link]

-

Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. PubMed. Available at: [Link]

- Method for preparing deuterated aromatic compounds.Google Patents.

-

Determination of the enrichment of isotopically labelled molecules by mass spectrometry | Request PDF. ResearchGate. Available at: [Link]

- Method for preparing deuterated aromatic compounds.Google Patents.

-

Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. ResearchGate. Available at: [Link]

-

Full article: Determination of Flavanones in Citrus Byproducts and Nutraceutical Products by a Validated RP-HPLC Method. Taylor & Francis Online. Available at: [Link]

-

Determination of Flavanones in Orange Juices Obtained from Different Sources by HPLC/DAD. PMC - NIH. Available at: [Link]

- Method for preparing deuterated aromatic compounds.Google Patents.

-

Development of Hydrogen Isotope Exchange Methodologies for the Deuteration of Aromatic Substrates. RosDok. Available at: [Link]

-

Analysis of Flavonoids by HPLC. Marcel Dekker, Inc. Available at: [Link]

-

Synthesis of Deuterium-Labeled Flavanones. ResearchGate. Available at: [Link]

-

H/D Exchange Processes in Flavonoids: Kinetics and Mechanistic Investigations. NIH. Available at: [Link]

-

CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Almac. Available at: [Link]

-

Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. NIH. Available at: [Link]

-

The Value of Deuterated Internal Standards. KCAS Bio. Available at: [Link]

-

Deuterium NMR. Wikipedia. Available at: [Link]

-

The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Pharmaffiliates. Available at: [Link]

-

Determination of flavone, flavonol, and flavanone aglycones by negative ion liquid chromatography electrospray ion trap mass spectrometry. ACS Publications - American Chemical Society. Available at: [Link]

-

Isotope Ratio Mass Spectrometry. CalTech GPS. Available at: [Link]

-

Isotope-ratio mass spectrometry. Wikipedia. Available at: [Link]

-

Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Study Mind. Available at: [Link]

-

Continuous-Flow Synthesis of Deuterium-Labeled Antidiabetic Chalcones: Studies towards the Selective Deuteration of the Alkynone Core. PMC - PubMed Central. Available at: [Link]

-

D2O Labeling to Measure Active Biosynthesis of Natural Products in Medicinal Plants. PMC. Available at: [Link]

-

The proposed synthesis of deuterium-labeled chalcones. ResearchGate. Available at: [Link]

-

Determination of Deuterium Isotope Ratios by Quantitative 2H NMR Spectroscopy: the ERETIC Method As a Generic Reference Signal. Analytical Chemistry - ACS Publications. Available at: [Link]

-

Synthesis Chalones and Their Isomerization into Flavanones and Azaflavanones. NIH. Available at: [Link]

-

Synthesis and Biological Evaluation of Newly Synthesized Flavones. ResearchGate. Available at: [Link]

-

Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. PMC - NIH. Available at: [Link]

-

Synthesis of deuterated metabolites. Hypha Discovery. Available at: [Link]

-

Catalysis of Hydrogen–Deuterium Exchange Reactions by 4-Substituted Proline Derivatives. MDPI. Available at: [Link]

-

Deuterium Labeling Reaction. Chem-Station Int. Ed. Available at: [Link]

-

Photochemical methods for deuterium labelling of organic molecules. RSC Publishing. Available at: [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthesis Chalones and Their Isomerization into Flavanones and Azaflavanones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Biological Evaluation of Newly Synthesized Flavones – Oriental Journal of Chemistry [orientjchem.org]

- 10. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US9505667B2 - Method for preparing deuterated aromatic compounds - Google Patents [patents.google.com]

- 12. KR102285437B1 - Method for preparing deuterated aromatic compounds - Google Patents [patents.google.com]

- 13. WO2011053334A1 - Method for preparing deuterated aromatic compounds - Google Patents [patents.google.com]

- 14. tn-sanso.co.jp [tn-sanso.co.jp]

- 15. Continuous-Flow Synthesis of Deuterium-Labeled Antidiabetic Chalcones: Studies towards the Selective Deuteration of the Alkynone Core - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. H/D Exchange Processes in Flavonoids: Kinetics and Mechanistic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. resolvemass.ca [resolvemass.ca]

- 19. Quantitative analysis of flavonols, flavones, and flavanones in fruits, vegetables and beverages by high-performance liquid chromatography with photo-diode array and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 21. Determination of Flavanones in Orange Juices Obtained from Different Sources by HPLC/DAD - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 26. studymind.co.uk [studymind.co.uk]

- 27. sigmaaldrich.com [sigmaaldrich.com]

Flavanone-d5: A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Advantage of Isotopic Labeling in Bioanalysis

In the landscape of modern pharmaceutical research and development, the pursuit of analytical accuracy is paramount. Stable isotope-labeled internal standards (SIL-IS) have emerged as indispensable tools for achieving robust and reliable quantitative data, particularly in complex biological matrices.[1] Flavanone-d5, a deuterated analog of the naturally occurring flavonoid, flavanone, embodies the strategic utility of isotopic labeling.[2] By replacing five hydrogen atoms on the phenyl ring with deuterium, a stable, non-radioactive isotope of hydrogen, Flavanone-d5 serves as an ideal internal standard for mass spectrometry-based bioanalytical assays.[3][4] Its chemical behavior is nearly identical to its non-deuterated counterpart, allowing it to co-elute during chromatographic separation and experience similar ionization effects in the mass spectrometer.[1] However, its increased mass allows for clear differentiation, enabling precise correction for sample loss during extraction and variability in instrument response.[1] This guide provides an in-depth overview of the physical and chemical characteristics of Flavanone-d5, along with practical, field-proven methodologies for its application in a research setting.

Physicochemical Characteristics of Flavanone-d5

A thorough understanding of the physicochemical properties of an analytical standard is fundamental to its effective use. While specific experimental data for Flavanone-d5 is not extensively published, its properties can be reliably inferred from its non-deuterated analog, Flavanone, as the substitution of hydrogen with deuterium results in negligible changes to its bulk physical properties.

Chemical Structure and Identity

-

Chemical Name: 2,3-Dihydro-2-(phenyl-d5)-4H-1-benzopyran-4-one[5]

-

Synonyms: (±)-Flavanone-d5, 2-(Phenyl-d5)-3,4-dihydro-2H-benzopyran-4-one[5]

-

IUPAC Name: 2-(2,3,4,5,6-pentadeuteriophenyl)-2,3-dihydrochromen-4-one[2]

-

CAS Number: 146196-91-0[5]

-

Molecular Formula: C₁₅H₇D₅O₂[5]

-

Molecular Weight: 229.29 g/mol [5]

Diagram 1: Chemical Structure of Flavanone-d5

Caption: Chemical structure of Flavanone-d5.

Table 1: Physical and Chemical Properties of Flavanone-d5

| Property | Value | Source |

| Appearance | White to light yellow powder/solid | [1] |

| Melting Point | ~77-80 °C (based on non-deuterated Flavanone) | [1][6][7] |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (~30 mg/mL for non-deuterated Flavanone). Sparingly soluble in aqueous buffers. | [3] |

| Stability | Stable under recommended storage conditions. Sensitive to light and high temperatures. | [3][8] |

| Storage | Store at -20°C for long-term stability. Keep in a dry, cool, and well-ventilated place. Keep container tightly closed. | [2][3] |

Application in Quantitative Bioanalysis: A Methodological Framework

The primary application of Flavanone-d5 is as an internal standard in quantitative bioanalysis, most commonly employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] The following section outlines a validated, step-by-step workflow for the use of Flavanone-d5 in the quantification of flavanone in a biological matrix such as plasma.

Diagram 2: Workflow for Flavanone Quantification using Flavanone-d5 Internal Standard

Caption: A typical bioanalytical workflow for flavanone quantification.

Experimental Protocol: Quantification of Flavanone in Human Plasma

This protocol is a representative method and should be optimized and validated for specific laboratory conditions and instrumentation.

1. Preparation of Stock and Working Solutions:

-

Flavanone Stock Solution (1 mg/mL): Accurately weigh 10 mg of Flavanone and dissolve in 10 mL of methanol.

-

Flavanone-d5 (Internal Standard) Stock Solution (1 mg/mL): Accurately weigh 10 mg of Flavanone-d5 and dissolve in 10 mL of methanol.

-

Working Solutions: Prepare serial dilutions of the Flavanone stock solution in methanol to create calibration standards ranging from 1 ng/mL to 1000 ng/mL. Prepare a working solution of Flavanone-d5 at a concentration of 100 ng/mL in methanol.

2. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (calibration standard, quality control, or unknown sample), add 10 µL of the 100 ng/mL Flavanone-d5 working solution.

-

Vortex briefly to mix.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatography System: A UPLC or HPLC system capable of binary gradient elution.

-

Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution:

-

0-0.5 min: 20% B

-

0.5-3.0 min: 20% to 95% B

-

3.0-4.0 min: 95% B

-

4.0-4.1 min: 95% to 20% B

-

4.1-5.0 min: 20% B

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive.

-

MRM Transitions:

-

Flavanone: Precursor ion (m/z) 225.1 → Product ion (m/z) 121.1

-

Flavanone-d5: Precursor ion (m/z) 230.1 → Product ion (m/z) 121.1

-

4. Data Analysis and Quantification:

-

Integrate the peak areas for both Flavanone and Flavanone-d5.

-

Calculate the peak area ratio (Flavanone peak area / Flavanone-d5 peak area).

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

-

Determine the concentration of Flavanone in the unknown samples by interpolating their peak area ratios from the calibration curve.

Spectroscopic Characterization

The structural integrity and isotopic enrichment of Flavanone-d5 are confirmed through spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The ¹H NMR spectrum of Flavanone-d5 will be similar to that of unlabeled Flavanone, with the key difference being the absence of signals corresponding to the protons on the phenyl ring (positions 2', 3', 4', 5', and 6'). The signals for the protons on the benzopyranone core will remain.

-

²H NMR: The ²H (Deuterium) NMR spectrum will show signals corresponding to the five deuterium atoms on the phenyl ring, confirming the location of isotopic labeling.

-

¹³C NMR: The ¹³C NMR spectrum will show signals for all 15 carbon atoms. The carbons attached to deuterium will exhibit a characteristic triplet splitting pattern due to C-D coupling.

Mass Spectrometry (MS)

The mass spectrum of Flavanone-d5 will show a molecular ion peak ([M+H]⁺) at m/z 230.1, which is 5 mass units higher than that of unlabeled Flavanone (m/z 225.1).[5] This mass shift is a direct confirmation of the incorporation of five deuterium atoms. The fragmentation pattern in MS/MS analysis is crucial for quantitative methods. A common fragmentation for flavanones is the retro-Diels-Alder (RDA) reaction. For Flavanone-d5, the product ion resulting from the loss of the deuterated phenyl group will be observed, which can be used for the MRM transition.

Stability and Storage

The long-term stability of deuterated standards is critical for ensuring the consistency and accuracy of analytical data over time.[8]

-

Storage Conditions: For long-term storage, Flavanone-d5 should be stored at -20°C in a tightly sealed container to protect it from moisture.[3] For short-term use, solutions can be stored at 2-8°C.

-

Light and Temperature Sensitivity: Like many flavonoids, Flavanone-d5 may be sensitive to light and elevated temperatures, which can cause degradation.[9][10] It is recommended to store solutions in amber vials and avoid prolonged exposure to direct light and high temperatures.

-

Solution Stability: Stock and working solutions of Flavanone-d5 in organic solvents like methanol or acetonitrile are generally stable for several months when stored at -20°C. The stability of the compound in biological matrices should be evaluated during method validation.

Safety and Handling

While Flavanone-d5 is intended for research use only, it is important to follow standard laboratory safety practices.[5][11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling the solid compound or its solutions.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[12] Handle in a well-ventilated area or a fume hood.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

Flavanone-d5 is a high-purity, stable isotope-labeled compound that serves as an essential tool for researchers and drug development professionals engaged in the quantitative analysis of flavanone. Its well-defined physicochemical properties and predictable behavior as an internal standard in LC-MS/MS assays contribute to the generation of highly accurate and reproducible data. By understanding its characteristics and employing the robust methodologies outlined in this guide, scientists can confidently integrate Flavanone-d5 into their analytical workflows, thereby enhancing the scientific integrity of their research.

References

- Nam, T., et al. (2021).

-

Flavanone | C15H12O2 | CID 10251. PubChem. Retrieved from [Link]

-

FLAVONOID PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS) V. 2. (2018, October 7). Protocols.io. Retrieved from [Link]

- Torrenegra-Guerrero, M., et al. (2020). NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana (Klatt) R.M. King &. PharmacologyOnLine, 3, 444-452.

-

(±)-Flavanone. CAS Common Chemistry. Retrieved from [Link]

- Zürn, C., et al. (2016). Efficient identification of flavones, flavanones and their glycosides in routine analysis via off-line combination of sensitive HPLC and NMR analysis. Phytochemistry Letters, 17, 149-156.

- S-K. Kim, et al. (2019).

- Aziz, N., et al. (2022). Rapid analysis of flavonoids based on spectral library development in positive ionization mode using LC-HR-ESI-MS/MS. Arabian Journal of Chemistry, 15(4), 103734.

- Lee, J., et al. (2016). Method validation of analytical method for 12 flavonol glycosides in foods using ultra high-performance liquid chromatography coupled with photodiode array detection. Food Science and Biotechnology, 25(1), 59-66.

- Chen, J., et al. (2019). Stability of Flavonoid, Carotenoid, Soluble Sugar and Vitamin C in 'Cara Cara' Juice during Storage. Foods, 8(9), 402.

- Bouyahya, A., et al. (2017). Solubility Prediction of Flavonoids using New Developed UNIFAC-based Model. Chemical Engineering Transactions, 56, 1153-1158.

- Gliszczyńska-Świgło, A., & Rybicka, I. (2015). VALIDATION OF THE ANALYTICAL METHOD FOR THE DETERMINATION OF FLAVONOIDS IN BROCCOLI. Acta Scientiarum Polonorum Technologia Alimentaria, 14(2), 125-132.

- Peng, Z., et al. (2025). Ultrasonic-assisted extraction of flavonoids from Amomum villosum Lour. Using natural deep eutectic solvent: Process optimization, comparison, identification, and bioactivity. Industrial Crops and Products, 213, 118439.

- Vallejo, F., et al. (2010). The effect of flavanone solubility on bioavailability. Correlation between the total, insoluble and soluble flavanone content in the juices and the plasma area under the curve (AUC) of hesperetin and naringenin metabolites collected over a period of 0–11 h post ingestion. European Journal of Nutrition, 49(7), 407-415.

- Mena, P., et al. (2018). Validation of a high-throughput method for the quantification of flavanol and procyanidin biomarkers and methylxanthines in plasma. Analytical and Bioanalytical Chemistry, 410(1), 229-242.

-

Synthesis of Deuterium-Labeled Flavanones. (2025, August 5). Journal of Labelled Compounds and Radiopharmaceuticals. Retrieved from [Link]

- HPLC analysis of flavonoids. (2003).

-

Solubility of Flavonoids in Organic Solvents. (2025, August 10). Journal of Chemical & Engineering Data. Retrieved from [Link]

- Lee, H. J., et al. (2022). Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. Foods, 11(1), 107.

- Zhang, J., et al. (2024).

- Wu, T., et al. (2019). Determination of Flavonoid Glycosides by UPLC-MS to Authenticate Commercial Lemonade. Molecules, 24(16), 3016.

- de Souza, L. P., et al. (2024). LC-MS/DIA-based strategy for comprehensive flavonoid profiling: an Ocotea spp. applicability case. Analytical Methods, 16(15), 2345-2357.

- Lin, L. Z., & Harnly, J. M. (2010). Determination of Phenolic Acids and Flavonoids in Taraxacum formosanum Kitam by Liquid Chromatography-Tandem Mass Spectrometry Coupled with a Post-Column Derivatization Technique. Journal of Agricultural and Food Chemistry, 58(20), 10964-10971.

- Li, W., et al. (2020). Evaluation, identification and impact assessment of abnormal internal standard response variability in regulated LC-MS bioanalysis. Bioanalysis, 12(8), 545-559.

Sources

- 1. Flavanone, 98+% 10 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. fishersci.com [fishersci.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. FLAVONOID PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS) [protocols.io]

- 5. scbt.com [scbt.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Stability of Flavonoid, Carotenoid, Soluble Sugar and Vitamin C in ‘Cara Cara’ Juice during Storage - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. extrasynthese.com [extrasynthese.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

Flavanone-d5: A Comprehensive Technical Guide for Advanced Research Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Flavanone-d5, a deuterated analog of the naturally occurring flavanone, serves as a critical tool in advanced analytical and pharmacological research. Its unique isotopic labeling makes it an invaluable internal standard for mass spectrometry-based quantification of flavanone and related flavonoids in complex biological matrices. This guide provides a comprehensive overview of the core technical aspects of Flavanone-d5, from its fundamental properties to its practical application in experimental workflows, designed to empower researchers in their pursuit of robust and reproducible scientific data.

Physicochemical Properties of Flavanone-d5

A thorough understanding of the physicochemical properties of Flavanone-d5 is essential for its effective use in the laboratory. The introduction of five deuterium atoms on the phenyl ring minimally alters its chemical reactivity but significantly increases its molecular weight, providing a distinct mass spectrometric signature.

| Property | Value | Source |

| CAS Number | 146196-91-0 | [1][2][3] |

| Molecular Formula | C₁₅H₇D₅O₂ | [1][2][3] |

| Molecular Weight | 229.29 g/mol | [1][2][3] |

| Alternate Names | 2,3-Dihydro-2-(phenyl-d5)-4H-1-benzopyran-4-one; (±)-Flavanone-d5; 2-(Phenyl-d5)-3,4-dihydro-2H-benzopyran-4-one | [2][3] |

| Appearance | Typically a white to off-white solid | Inferred from Flavanone |

Synthesis and Characterization

The synthesis of Flavanone-d5 is not commonly detailed in standard literature but can be achieved through established synthetic routes for flavanones, utilizing a deuterated starting material. A common approach involves the Claisen-Schmidt condensation of a suitable acetophenone with deuterated benzaldehyde (benzaldehyde-d5), followed by an intramolecular cyclization of the resulting chalcone.

General Synthetic Workflow

Caption: General synthetic scheme for Flavanone-d5.

Analytical Characterization

The identity and purity of synthesized Flavanone-d5 are confirmed using a combination of analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of Flavanone-d5 will be similar to that of unlabeled flavanone, with the notable absence of signals corresponding to the phenyl ring protons. The characteristic signals for the protons on the chromanone ring system will be present.

-

¹³C NMR: The carbon-13 NMR spectrum will show signals for all 15 carbon atoms. The signals for the deuterated carbons on the phenyl ring will be observed as multiplets with reduced intensity due to C-D coupling.

Mass Spectrometry (MS):

Mass spectrometry is a definitive tool for confirming the molecular weight of Flavanone-d5. Under electron ionization (EI), flavanones typically undergo retro-Diels-Alder (rDA) fragmentation. The mass spectrum of Flavanone-d5 is expected to show a molecular ion peak ([M]⁺) at m/z 229, which is 5 mass units higher than that of unlabeled flavanone (m/z 224). The fragmentation pattern will also reflect the presence of the deuterated phenyl ring.[4][5][6]

Application as an Internal Standard in Bioanalytical Methods

The primary application of Flavanone-d5 is as an internal standard (IS) in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8] The use of a stable isotope-labeled internal standard is considered the gold standard in bioanalytical method validation as it accurately corrects for variations in sample preparation, injection volume, and matrix effects.[9][10]

Experimental Protocol: Quantification of Flavanone in Plasma

This protocol outlines a general procedure for the quantification of flavanone in a biological matrix, such as rat or human plasma, using Flavanone-d5 as an internal standard.

1. Preparation of Stock and Working Solutions:

- Prepare a 1 mg/mL stock solution of Flavanone and Flavanone-d5 in a suitable organic solvent (e.g., methanol or acetonitrile).

- Prepare a series of working solutions for the calibration curve by serially diluting the Flavanone stock solution.

- Prepare a working solution of the internal standard (Flavanone-d5) at a fixed concentration (e.g., 100 ng/mL).

2. Sample Preparation (Protein Precipitation):

- To 100 µL of plasma sample (calibration standard, quality control, or unknown), add 20 µL of the Flavanone-d5 internal standard working solution.

- Vortex briefly to mix.

- Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

- Vortex vigorously for 1 minute.

- Centrifuge at 10,000 x g for 10 minutes at 4°C.

- Transfer the supernatant to a clean tube for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

- Chromatographic Conditions:

- Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

- Flow Rate: 0.3 mL/min.

- Injection Volume: 5 µL.

- Mass Spectrometric Conditions:

- Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (optimization required).

- Detection Mode: Multiple Reaction Monitoring (MRM).

- MRM Transitions (Example):

- Flavanone: Precursor ion (e.g., [M+H]⁺ at m/z 225) → Product ion.

- Flavanone-d5: Precursor ion (e.g., [M+H]⁺ at m/z 230) → Product ion.

Bioanalytical Method Validation Workflow

Caption: Key parameters for bioanalytical method validation.[11]

Application in Pharmacokinetic Studies

Flavanone-d5 is a valuable tool in pharmacokinetic (PK) studies to accurately determine the absorption, distribution, metabolism, and excretion (ADME) of flavanone. By using Flavanone-d5 as an internal standard, researchers can obtain high-quality data on the concentration-time profile of flavanone in various biological fluids and tissues.[1][2][12][13]

Logical Flow of a Pharmacokinetic Study

Caption: Workflow of a typical pharmacokinetic study.

Conclusion

Flavanone-d5 is an essential analytical tool for researchers in pharmacology, drug metabolism, and food science. Its use as an internal standard in LC-MS/MS-based bioanalysis ensures the accuracy and reliability of quantitative data, which is fundamental for the successful execution of pharmacokinetic studies and other research endeavors. This guide provides a solid technical foundation for the effective application of Flavanone-d5, empowering scientists to generate high-quality, reproducible results.

References

-

Chen, X., et al. (2013). A sensitive LC-MS/MS method for simultaneous determination of six flavonoids in rat plasma: application to a pharmacokinetic study of total flavonoids from mulberry leaves. Journal of Pharmaceutical and Biomedical Analysis, 84, 189-195. [Link]

-

Stokvis, E., et al. (2002). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 16(20), 1940-1947. [Link]

-

Gonzalez-Covarrubias, V., et al. (2022). A Pharmacokinetic Study of Mix-160 by LC-MS/MS: Oral Bioavailability of a Dosage Form of Citroflavonoids Mixture. Molecules, 27(2), 391. [Link]

-

Gonzalez-Covarrubias, V., et al. (2022). A Pharmacokinetic Study of Mix-160 by LC-MS/MS: Oral Bioavailability of a Dosage Form of Citroflavonoids Mixture. ResearchGate. [Link]

-

Xu, K., et al. (2015). Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples. The AAPS Journal, 17(4), 986-995. [Link]

-

KCAS Bio (2017). The Value of Deuterated Internal Standards. Retrieved from [Link]

-

Liang, C., et al. (2020). A Reliable LC-MS/MS Method for the Quantification of Two Pairs of Isomeric Flavonoids from Commelina Communis Linn in Rat Plasma: Validation and Pharmacokinetic Applications. Current Pharmaceutical Analysis, 16(8), 1093-1103. [Link]

-

Krenn, L., et al. (2016). Efficient identification of flavones, flavanones and their glycosides in routine analysis via off-line combination of sensitive NMR spectroscopy and HPLC-MS. Phytochemical Analysis, 27(6), 337-345. [Link]

-

ICH (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. [Link]

-

Rocha, L., et al. (1994). Mass spectrometry in the differentiation of flavanones and dihydroflavonols. Phytochemistry, 36(5), 1337-1340. [Link]

-

Abdel-Sattar, E., et al. (2017). 1H-NMR spectral data of the isolated flavonoids. ResearchGate. [Link]

-

Krenn, L., et al. (2025). NMR Chemical Shifts of Common Flavonoids. Planta Medica. [Link]

-

Torrenegra-Guerrero, M. E., et al. (2020). NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana (Klatt) R.M. King &. PharmacologyOnLine. [Link]

-

Cuyckens, F., & Claeys, M. (2001). Determination of flavone, flavonol, and flavanone aglycones by negative ion liquid chromatography electrospray ion trap mass spectrometry. Journal of the American Society for Mass Spectrometry, 12(6), 707-715. [Link]

-

Zhang, Y., et al. (2018). Analysis of Flavonoids in Rhamnus davurica and Its Antiproliferative Activities. Molecules, 23(9), 2353. [Link]

-

National Center for Biotechnology Information (n.d.). Flavanone. PubChem Compound Database. [Link]

-

Ma, Y. L., et al. (2015). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Molecules, 20(1), 1548-1563. [Link]

Sources

- 1. A sensitive LC-MS/MS method for simultaneous determination of six flavonoids in rat plasma: application to a pharmacokinetic study of total flavonoids from mulberry leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Pharmacokinetic Study of Mix-160 by LC-MS/MS: Oral Bioavailability of a Dosage Form of Citroflavonoids Mixture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. Determination of flavone, flavonol, and flavanone aglycones by negative ion liquid chromatography electrospray ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. scispace.com [scispace.com]

- 8. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 11. database.ich.org [database.ich.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

Navigating the Landscape of High-Purity Flavanone-d5: A Technical Guide for Researchers

For Immediate Release

In the intricate world of bioanalytical research and drug development, the precision of quantitative analysis is paramount. The use of stable isotope-labeled internal standards, particularly deuterated compounds, has become the gold standard for achieving accurate and reliable results in mass spectrometry-based assays. This technical guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of high-purity Flavanone-d5, a crucial tool for the robust quantification of flavanones. We will delve into the core principles behind its use, identify key commercial suppliers, and provide a practical guide to its application.

The Indispensable Role of Deuterated Internal Standards

At the heart of quantitative mass spectrometry lies the challenge of compensating for analytical variability. Factors such as sample matrix effects, ionization suppression or enhancement, and inconsistencies in sample preparation can all introduce significant error. An ideal internal standard should chemically mirror the analyte of interest, co-eluting during chromatography and exhibiting identical behavior during ionization.[1] Deuterated internal standards, such as Flavanone-d5, fulfill this role with exceptional fidelity. By replacing five hydrogen atoms with deuterium, a stable, heavier isotope, Flavanone-d5 becomes distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer, while its chemical properties remain virtually identical to the endogenous flavanone. This ensures that any variations encountered during the analytical process affect both the analyte and the internal standard equally, allowing for precise and accurate correction.

Commercial Sourcing of High-Purity Flavanone-d5

The reliability of any quantitative assay is fundamentally linked to the quality of the reference standards used. For Flavanone-d5, high chemical and isotopic purity are non-negotiable. Below is a comparative summary of prominent commercial suppliers offering high-purity Flavanone-d5. Researchers are strongly encouraged to request and scrutinize the Certificate of Analysis (CoA) for each specific lot to verify its suitability for their application.

| Supplier | Product Name | CAS Number | Molecular Formula | Purity Specification | Additional Information |

| Santa Cruz Biotechnology, Inc. | Flavanone-d5 | 146196-91-0 | C₁₅H₇D₅O₂ | Refer to lot-specific CoA | Research use only. |

| Cayman Chemical | Flavanone-d5 | 146196-91-0 | C₁₅H₇D₅O₂ | ≥98% | Batch-specific analytical results provided on each CoA. |

| Toronto Research Chemicals (TRC) | Flavanone-d5 | 146196-91-0 | C₁₅H₇D₅O₂ | Not explicitly stated; CoA required | Part of LGC Standards; specializes in complex organic molecules. |

Note: Purity specifications and the availability of comprehensive analytical data are critical selection criteria. A thorough CoA should provide details on the methods used for characterization, such as ¹H-NMR, Mass Spectrometry, and HPLC, confirming the structural identity and purity of the compound.

A Practical Workflow: Quantification of Flavanones using LC-MS/MS with Flavanone-d5

The following section outlines a generalized yet robust workflow for the quantification of a target flavanone (e.g., Naringenin) in a biological matrix, such as plasma, using Flavanone-d5 as an internal standard. This protocol is intended as a foundational template and should be optimized and validated for specific experimental conditions.

Experimental Protocol

-

Preparation of Standards and Quality Controls (QCs):

-

Prepare stock solutions of the target flavanone and Flavanone-d5 in a suitable organic solvent (e.g., methanol or DMSO).

-

Generate a series of calibration standards by spiking blank biological matrix with known concentrations of the target flavanone.

-

Prepare QC samples at low, medium, and high concentrations within the calibration range.

-

Add a fixed concentration of Flavanone-d5 to all calibration standards, QCs, and unknown samples.

-

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample (standard, QC, or unknown), add 150 µL of ice-cold acetonitrile containing the Flavanone-d5 internal standard.

-

Vortex thoroughly for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: Optimized for the specific column dimensions.

-

Injection Volume: Typically 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, depending on the flavanone's structure.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Target Flavanone (e.g., Naringenin): Monitor the transition from the precursor ion (e.g., [M-H]⁻ at m/z 271.1) to a specific product ion.

-

Flavanone-d5: Monitor the transition from its precursor ion (e.g., [M-H]⁻ at m/z 276.1) to its corresponding product ion.

-

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

-

Determine the concentration of the target flavanone in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Visualizing the Workflow

Caption: A generalized workflow for the quantitative analysis of flavanones using Flavanone-d5 as an internal standard.

Conclusion

The use of high-purity Flavanone-d5 as an internal standard is a cornerstone of robust and reliable quantitative analysis of flavanones in complex biological matrices. By carefully selecting a reputable commercial supplier and implementing a validated LC-MS/MS workflow, researchers can significantly enhance the accuracy and precision of their data, a critical factor in advancing drug development and other scientific endeavors. The principles and protocols outlined in this guide provide a solid foundation for scientists seeking to leverage the power of deuterated internal standards in their research.

References

- Armin, A., et al. "A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES." [Source information not fully available, but the principle of co-elution and correction for matrix effects is a well-established concept in mass spectrometry.]

Sources

The Strategic Placement of Deuterium: A Technical Guide to the Synthesis and Analysis of Flavanone-d5 for Advanced Pharmacokinetic Studies

Foreword: The Isotopic Advantage in Drug Discovery

In the landscape of modern drug development, the pursuit of optimized pharmacokinetic (PK) profiles is paramount. A molecule's journey through absorption, distribution, metabolism, and excretion (ADME) dictates its efficacy and safety. Among the sophisticated tools at our disposal, stable isotope labeling stands out as a technique of profound impact. The deliberate replacement of hydrogen with its heavier, stable isotope, deuterium (²H or D), can subtly yet significantly alter a drug candidate's metabolic fate. This guide provides an in-depth technical exploration of Flavanone-d5, a deuterated analogue of the core flavanone structure. We will dissect the rationale behind its specific labeling pattern, detail its synthesis, and outline the rigorous analytical methodologies required to validate its isotopic integrity. This document is intended for researchers, scientists, and drug development professionals who seek to leverage the power of isotopic labeling to accelerate their research and development pipelines.

The Rationale for Pentadeuteration of the Flavanone B-Ring

The choice of isotopic labeling position is a strategic decision rooted in an understanding of metabolic pathways. Flavanone, a common scaffold in many biologically active compounds, is susceptible to metabolic modification by cytochrome P450 (CYP) enzymes. A primary site of this enzymatic attack is the B-ring, which is prone to hydroxylation.

The substitution of all five hydrogen atoms on the B-ring with deuterium (2',3',4',5',6'-pentadeuteration) is a deliberate strategy to leverage the Kinetic Isotope Effect (KIE) .[1] The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond.[2] Consequently, the enzymatic cleavage of a C-D bond requires a higher activation energy, leading to a slower rate of reaction.[3] By fortifying the B-ring against oxidative metabolism, Flavanone-d5 can exhibit:

-

Reduced Metabolic Clearance: Slower hydroxylation leads to a longer half-life in biological systems.[4]

-

Improved Bioavailability: A decreased first-pass metabolism can result in higher systemic exposure.

-

Enhanced PK Profile: The overall pharmacokinetic properties can be more favorable for therapeutic applications.[5]

This makes Flavanone-d5 an invaluable internal standard for quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS).[6][7] Its near-identical chemical properties and co-elution with the unlabeled analyte allow it to perfectly account for variations in sample preparation and matrix effects, leading to highly accurate and precise quantification in complex biological matrices.[8][9]

Synthetic Pathway for Flavanone-d5

The synthesis of Flavanone-d5 is most efficiently achieved through a modified Claisen-Schmidt condensation, a cornerstone reaction in flavonoid chemistry.[10][11][12] The key to introducing the five deuterium atoms is the use of a pentadeuterated starting material for the B-ring.

The overall synthetic workflow can be visualized as a two-step process:

Sources

- 1. Flavanone | C15H12O2 | CID 10251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. thieme-connect.com [thieme-connect.com]

- 6. researchgate.net [researchgate.net]

- 7. Efficient synthesis of polyoxygenated flavones from naturally occurring flavanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rjptonline.org [rjptonline.org]

- 10. Deuterium effects on the vibrational circular dichroism spectra of flavanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. NMR Chemical Shifts of Common Flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activity of Flavanone and Its Deuterated Analog: Enhancing Therapeutic Potential Through Isotopic Substitution

Executive Summary

Flavanones, a subclass of flavonoids abundant in citrus fruits, have garnered significant scientific interest for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2][3][4] However, their therapeutic efficacy is often hampered by rapid metabolism and subsequent clearance from the body. This technical guide provides an in-depth exploration of the biological activities of flavanones and introduces a strategic approach to enhance their metabolic stability and therapeutic potential through selective deuterium substitution. By leveraging the kinetic isotope effect, deuteration offers a promising avenue for developing more robust and effective flavanone-based therapeutics. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the evaluation of these compounds.

The Therapeutic Promise and Metabolic Challenge of Flavanones

Flavanones, such as naringenin and hesperetin, are characterized by a C6-C3-C6 skeleton and exhibit a broad spectrum of biological activities.[1][2][3][4] These compounds can modulate key cellular signaling pathways involved in inflammation and oxidative stress, making them attractive candidates for the development of novel therapies for a range of diseases.

Despite their therapeutic potential, the clinical translation of flavanones is often hindered by their pharmacokinetic profile. Upon ingestion, flavanones undergo extensive phase I and phase II metabolism, primarily in the intestine and liver. This metabolic transformation, which includes processes like glucuronidation and sulfation, leads to the rapid excretion of these compounds and a low systemic exposure to the parent, active molecule.[5]

Deuteration: A Strategic Approach to Enhance Metabolic Stability

One of the most innovative strategies to overcome the metabolic instability of drug candidates is selective deuteration. This involves the replacement of one or more hydrogen atoms with its heavier, stable isotope, deuterium.[6][7][8]

The Kinetic Isotope Effect (KIE): The Scientific Rationale for Deuteration

The foundation of this strategy lies in the Kinetic Isotope Effect (KIE) . A carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond due to the greater mass of deuterium. Consequently, more energy is required to break a C-D bond. Many metabolic reactions, particularly those mediated by cytochrome P450 enzymes, involve the cleavage of C-H bonds. By replacing a hydrogen atom at a metabolic "soft spot" with deuterium, the rate of metabolic degradation at that position can be significantly reduced.[6][7][8][9][10] This can lead to:

-

Increased half-life and systemic exposure: A slower rate of metabolism means the compound remains in the body for a longer period, enhancing its therapeutic window.[6][7][8]

-

Reduced formation of toxic metabolites: By altering metabolic pathways, deuteration can minimize the production of harmful byproducts.[6][7]

-

Improved safety and efficacy: Enhanced metabolic stability can lead to a more favorable safety profile and improved therapeutic outcomes.[6][7][8]

Synthesis of Deuterated Flavanones: A Methodological Overview

The synthesis of deuterated flavanones can be achieved through various methods. One common approach involves the use of deuterated starting materials or reagents in established synthetic routes for flavanones. For instance, deuterium incorporation at specific positions can be achieved by treating flavanones or their precursors, 2'-hydroxychalcones, with deuterated acids like D3PO4.

A generalized workflow for the synthesis and purification of a deuterated flavanone is depicted below:

Caption: Synthetic workflow for a deuterated flavanone.

Evaluating the Biological Activity and Pharmacokinetics: A Comparative Approach

A direct comparison between the non-deuterated flavanone and its deuterated analog is essential to quantify the impact of deuteration.

In Vitro Assessment of Biological Activity

A battery of in vitro assays can be employed to compare the intrinsic biological activity of the parent flavanone and its deuterated counterpart. This is crucial to ensure that deuteration does not negatively impact the desired pharmacological effect.

Table 1: Key In Vitro Assays for Flavanone Bioactivity

| Biological Activity | Assay | Principle |

| Antioxidant | DPPH Radical Scavenging Assay | Measures the ability of the compound to donate a hydrogen atom to the stable DPPH radical. |

| ABTS Radical Cation Decolorization Assay | Measures the reduction of the pre-formed ABTS radical cation by the antioxidant compound. | |

| Anti-inflammatory | Nitric Oxide (NO) Scavenging Assay | Quantifies the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages. |